molecular formula C19H21N9 B6446747 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548991-57-5

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6446747
CAS No.: 2548991-57-5
M. Wt: 375.4 g/mol
InChI Key: YWZSHOMAFIWCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a 2-methyl group. The pyrimidine ring is linked via a piperazine bridge to a pyrazine-carbonitrile group.

Synthesis pathways for analogous compounds involve multi-step reactions, such as nucleophilic substitution (e.g., hydrazine treatment of chlorinated pyridazines) or cyclization of cyano-substituted intermediates .

Properties

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9/c1-13-10-14(2)28(25-13)18-11-17(23-15(3)24-18)26-6-8-27(9-7-26)19-16(12-20)21-4-5-22-19/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZSHOMAFIWCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure consisting of multiple heterocycles, which contribute to its biological activity. The molecular formula is C23H32N8C_{23}H_{32}N_8 with a molecular weight of approximately 432.56 g/mol. The structural components include:

  • Pyrazole and pyrimidine rings, known for their diverse pharmacological effects.
  • Piperazine moiety, often associated with central nervous system activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyrimidine exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target compound demonstrated varying degrees of activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting potential as anti-tubercular agents .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Heterocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation. For example, some pyrazole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Neuropharmacological Effects

The piperazine structure in the compound is linked to neuropharmacological activities. Research has indicated that piperazine derivatives can act as serotonin receptor modulators, which may have implications for treating mood disorders and anxiety .

Study on Antitubercular Activity

In a recent study focused on the design and synthesis of substituted piperazine derivatives, several compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds structurally related to this compound showed promising results with IC90 values indicating effective inhibition at low concentrations .

Cytotoxicity Assessment

The cytotoxicity of similar compounds was assessed using human embryonic kidney (HEK-293) cells. Results indicated that many derivatives exhibited low toxicity profiles, making them suitable candidates for further development in therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : The interaction with neurotransmitter receptors may explain the neuropharmacological effects observed.
  • Apoptosis Induction : The ability to induce programmed cell death in cancer cells is a critical mechanism for potential anticancer agents.

Data Table: Biological Activities and IC Values

Activity TypeCompound ReferenceIC50/IC90 Values
Anti-tubercularSimilar DerivativesIC50: 1.35 - 2.18 μM
Cytotoxicity (HEK-293)Various DerivativesNon-toxic
AnticancerPyrazole DerivativesVaries by structure

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C22H25N7C_{22}H_{25}N_{7} with a molecular weight of approximately 440.54 g/mol. The structure contains multiple functional groups, including pyrazole and pyrimidine moieties, which contribute to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Its structural components allow it to interact with various biological targets, making it a candidate for cancer therapeutics. Studies have shown that derivatives of pyrazole exhibit significant cytotoxicity against different cancer cell lines, suggesting a promising avenue for drug development.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyrimidine rings possess antimicrobial properties. The incorporation of these moieties in the structure of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile suggests potential efficacy against a range of bacterial and fungal pathogens.

Neuropharmacology

The piperazine ring in the compound is known for its ability to modulate neurotransmitter systems. This makes it a candidate for research into treatments for neurological disorders such as depression and anxiety. Preliminary studies have indicated that similar compounds can act as serotonin receptor modulators.

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized, including variations of the compound . These derivatives were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that certain modifications significantly enhanced cytotoxicity, indicating that structural optimization could lead to more effective antitumor agents .

Case Study 2: Antimicrobial Efficacy

A research article in Pharmaceutical Biology examined the antimicrobial properties of pyrazole-containing compounds. The study found that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of nitrogen-rich heterocycles. Key structural analogs include:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Features
Target Compound Pyrimidine-Piperazine-Pyrazine 3,5-Dimethylpyrazole, 2-methylpyrimidine, carbonitrile Piperazine linker enhances conformational flexibility
3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine () Pyrrolo[3,4-c]pyridazine 3-Amino, 5,6-diphenyl Fused bicyclic system; limited solubility
5-Amino-1-(dimethylphosphoryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile () Pyrazole-carbonitrile Phosphoryl group, diphenylpyrazole Polar phosphoryl group enhances reactivity
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile () Pyrazole-carbonitrile Azido, 4-methylbenzyl Azide group enables click chemistry

Key Observations :

  • The carbonitrile group is a shared feature with analogs in and , enabling hydrogen bonding with biological targets .

Pharmacological and Bioactivity Comparisons

  • Bioactivity Clustering : suggests compounds with structural similarities cluster in bioactivity profiles. The target compound’s pyrimidine-piperazine core may target kinases or GPCRs, akin to pyrazolo-pyrimidines in and .
  • Role of Substituents : The 3,5-dimethylpyrazole group could enhance metabolic stability compared to unsubstituted pyrazoles in . However, the absence of electron-withdrawing groups (e.g., phosphoryl in ) may reduce binding affinity to certain targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.